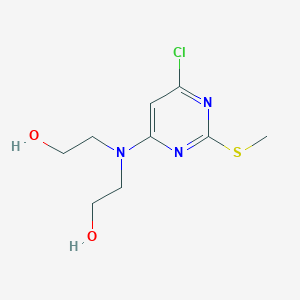
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
描述
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The choice of boronic acid and halogenated pyridine, as well as the optimization of reaction conditions, are crucial for efficient production .
化学反应分析
Types of Reactions
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form N-oxides, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to convert the compound to its N-oxide form.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the original compound.
科学研究应用
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound serves as a probe for studying enzyme mechanisms and other biological processes.
作用机制
The mechanism of action of 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-chloropyridine: Shares the pyridine ring but lacks the benzodiazole moiety.
1,5,6-trimethylbenzodiazole: Contains the benzodiazole ring but lacks the pyridine substitution.
Uniqueness
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole is unique due to the combination of the pyridine and benzodiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(2-chloropyridin-3-yl)-1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-7-12-13(8-10(9)2)19(3)15(18-12)11-5-4-6-17-14(11)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLPPBTPPBHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B3036214.png)

![2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036217.png)
![2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B3036218.png)
![2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036219.png)
![2-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B3036220.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3036222.png)
![2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B3036226.png)
![5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036228.png)
![1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B3036230.png)
![4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036232.png)
![4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036234.png)
![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)
